Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
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Description
Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C11H12N4O3 and its molecular weight is 248.242. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds show good to moderate activities against various microorganisms, suggesting their potential as leads for the development of new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
Triazole derivatives have also been studied for their corrosion inhibition properties on metals in acidic environments. For instance, the compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has shown excellent inhibition efficiency on mild steel in a hydrochloric acid medium, indicating its potential application in corrosion protection (Bentiss et al., 2009).
Potential Anticancer Activity
Research has also explored the anticancer activities of triazole derivatives. Some newly synthesized compounds have been screened against a panel of 60 cancer cell lines, with some showing promising results. This highlights the potential of triazole derivatives in the development of new anticancer therapies (Holla et al., 2003).
Synthesis Methods
Several studies have focused on the development of new synthetic methods for triazole derivatives. For example, a ruthenium-catalyzed synthesis approach has been developed for 5-amino-1,2,3-triazole-4-carboxylates, providing a regiocontrolled method to access these compounds for further application in peptidomimetics and the synthesis of biologically active molecules (Ferrini et al., 2015).
Properties
IUPAC Name |
methyl 5-amino-1-(2-methoxyphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-6-4-3-5-7(8)15-10(12)9(13-14-15)11(16)18-2/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGUKLPWWROCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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